molecular formula C8H6F3NO2 B14802926 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid

4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid

Cat. No.: B14802926
M. Wt: 205.13 g/mol
InChI Key: ZCOXCRNJRBSYCS-PLNGDYQASA-N
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Description

(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid typically involves the reaction of a pyrrole derivative with a trifluoromethylated precursor. One common method is the condensation of 2-pyrrolecarboxaldehyde with trifluoroacetic acid under acidic conditions, followed by dehydration to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylated alkanes.

Scientific Research Applications

(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
  • 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-yn-1-ol

Uniqueness

Compared to similar compounds, (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid stands out due to its specific structural configuration, which influences its reactivity and potential applications. The presence of the trifluoromethyl group and the pyrrole ring in a conjugated system imparts unique electronic properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-4,12H,(H,13,14)/b5-4-

InChI Key

ZCOXCRNJRBSYCS-PLNGDYQASA-N

Isomeric SMILES

C1=CNC(=C1)/C(=C/C(=O)O)/C(F)(F)F

Canonical SMILES

C1=CNC(=C1)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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